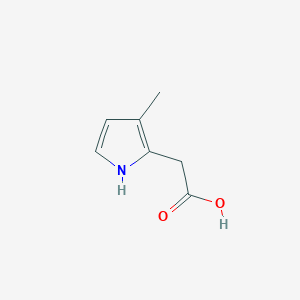
2-(3-methyl-1H-pyrrol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-1H-pyrrol-2-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of 3-methylpyrrole with acetic acid derivatives under acidic or basic conditions. One common method is the reaction of 3-methylpyrrole with bromoacetic acid in the presence of a base like sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product .
化学反应分析
Types of Reactions
2-(3-methyl-1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce pyrrole-2-methanol or pyrrole-2-aldehyde .
科学研究应用
2-(3-methyl-1H-pyrrol-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 2-(3-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety.
2-Acetylpyrrole: Contains an acetyl group instead of an acetic acid group.
Pyrrothiogatain: A pyrrole derivative with a thiophene carboxylic acid moiety .
Uniqueness
2-(3-methyl-1H-pyrrol-2-yl)acetic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
2-(3-methyl-1H-pyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-8-6(5)4-7(9)10/h2-3,8H,4H2,1H3,(H,9,10) |
InChI 键 |
AFFRFPLNUZHALX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


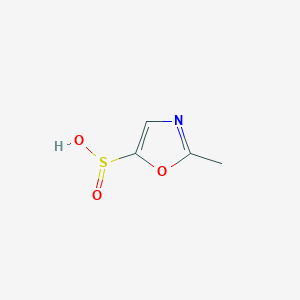
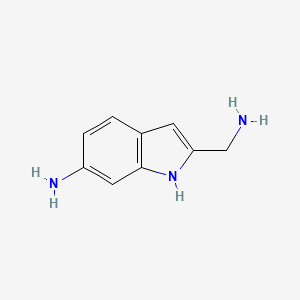

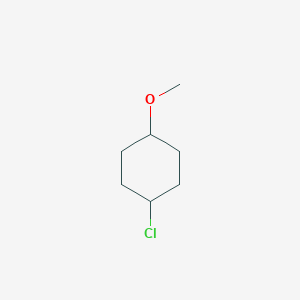

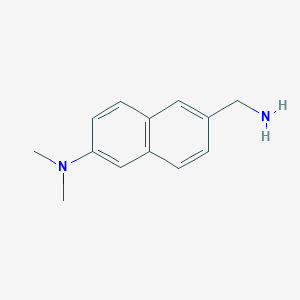


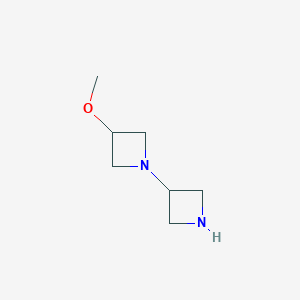


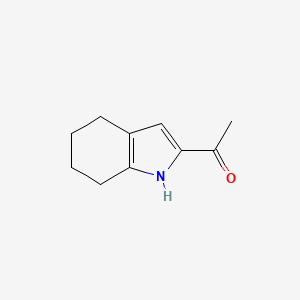

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
